1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride is defined by its distinctive five-membered pyrrolidine ring system with specific substitution patterns that create unique stereochemical characteristics. The compound possesses the molecular formula C7H14ClNO2 with a molecular weight of 179.65 daltons, representing the hydrochloride salt form of the parent carboxylic acid. The base compound, 1,2-dimethylpyrrolidine-3-carboxylic acid, has the molecular formula C7H13NO2 with a molecular weight of 143.18 grams per mole. The structural configuration features two methyl substituents positioned at the nitrogen atom (position 1) and carbon atom (position 2) of the pyrrolidine ring, with a carboxylic acid functional group located at position 3.
The stereochemical configuration of this compound involves multiple chiral centers that contribute to its overall three-dimensional structure. The pyrrolidine ring adopts a specific envelope conformation that is influenced by the presence of the methyl substituents and the carboxylic acid group. The International Union of Pure and Applied Chemistry name for this compound is 1,2-dimethylpyrrolidine-3-carboxylic acid; hydrochloride, which accurately reflects its substitution pattern and salt form. The Simplified Molecular-Input Line-Entry System representation is CC1C(CCN1C)C(=O)O.Cl, indicating the connectivity and bonding patterns within the molecule.
The International Chemical Identifier string for the base compound is InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-4-8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10), which provides detailed information about the molecular connectivity and hydrogen atom arrangements. The International Chemical Identifier Key FBSOOQHWDCAIRW-UHFFFAOYSA-N serves as a unique identifier for the compound in chemical databases. These structural descriptors collectively define the precise molecular architecture and enable accurate identification and characterization of the compound.
The stereochemical properties of this compound are particularly significant due to the presence of asymmetric carbon centers within the pyrrolidine ring system. The compound exhibits specific conformational preferences that are determined by the steric interactions between the methyl substituents and the carboxylic acid functionality. The envelope conformation of the pyrrolidine ring is stabilized by intramolecular interactions and the overall electronic distribution within the molecule. The hydrochloride salt formation enhances the compound's stability and solubility properties while maintaining the essential structural features of the parent carboxylic acid.
Properties
IUPAC Name |
1,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJKUVBORQJPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795283-70-3 | |
| Record name | 1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation and Chiral Catalysts
A notable method involves catalytic hydrogenation of pyrrolidine precursors bearing double bonds to obtain the desired cis-isomer of the pyrrolidine-3-carboxylic acid derivative. The use of chiral catalysts, such as those represented by specific ligand frameworks (formulas M1 and M2 in patent EP3015456A1), enables high enantiomeric purity and stereoselectivity during hydrogenation. This method is advantageous as it avoids racemization commonly observed in catalytic hydrogenations of alkene double bonds in pyrrolidine rings.
- Catalysts: Chiral complexes (e.g., phosphine ligands with alkyl substituents).
- Hydrogenation conditions: Mild temperature, atmospheric or slightly elevated hydrogen pressure.
- Outcome: High yield of cis isomer with enantiomeric excess (ee) > 99%.
Alkylation and Protection Strategies
Alkylation of intermediates such as compound c1 (a protected pyrrolidine derivative) can be performed to introduce methyl groups at the 1- and 2-positions. The process may involve:
- Removal of protecting groups on the carboxyl function before alkylation to avoid racemization.
- Direct alkylation in the presence of strong bases (e.g., sodium hydride, n-butyllithium) and phase transfer catalysts (quaternary ammonium salts or polyethylene glycol).
- Control of stereochemistry by performing alkylation on single enantiomer intermediates.
This approach allows the synthesis of 1,2-dimethyl substituted pyrrolidine carboxylic acids without loss of chiral integrity.
Use of Organolithium Reagents and Mixed Anhydrides
The preparation involves organolithium reagents such as n-butyllithium for deprotonation and generation of lithium alkoxides, which then react with alkyl chloroformates (e.g., ethyl chloroformate) to form mixed acid anhydrides. This activation facilitates mild reduction or further functionalization steps.
- Cooling to -78 °C under nitrogen atmosphere.
- Addition of n-butyllithium to a solution of protected amino acid ester.
- Subsequent dropwise addition of formic pivalic anhydride or alkyl chloroformate.
- Quenching with acetic acid and aqueous workup.
- Purification by column chromatography.
Yields in these steps can reach above 90%, with high stereochemical fidelity.
Reduction Methods
Reduction of carboxyl groups to hydroxy groups or other derivatives is achieved using hydride reagents such as sodium borohydride, lithium triethylborohydride, or diisobutylaluminium hydride (DIBAH). Activation of the carboxyl group as a mixed anhydride prior to reduction improves selectivity and reduces impurity formation.
Representative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C catalyst, methanol, acetic acid, room temp, overnight | 100% yield, ee 99% | Cis isomer formation with high purity |
| Alkylation | n-Butyllithium, alkyl chloroformate, -78°C, nitrogen | ~90% yield | Avoids racemization with protected intermediates |
| Mixed anhydride formation | Formic pivalic anhydride or ClCOOEt, THF, -78°C | High yield | Activation for reduction or substitution |
| Reduction | Sodium borohydride, DIBAH, or lithium triethylborohydride | High selectivity | Mild conditions, low impurities |
| Hydrochloride salt formation | Reaction with HCl gas or aqueous HCl | Crystalline salt | Improves stability and isolation |
Research Findings and Advantages
- The use of chiral catalysts during hydrogenation significantly improves enantiomeric purity and avoids racemization, which is a common challenge in pyrrolidine synthesis.
- Activation of carboxyl groups as mixed anhydrides prior to reduction or alkylation steps enhances reaction efficiency and selectivity.
- Alkylation performed on protected intermediates prevents racemization, preserving the chiral integrity of the final compound.
- The overall synthetic route is scalable and suitable for pharmaceutical intermediate production due to high yields and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, hydroxides, and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, facilitating the creation of diverse chemical entities .
Biology
- Biological Activity Studies : Research indicates potential biological activities of this compound, particularly its interactions with biomolecules. It has been studied for its effects on neurotransmitter systems, which may have implications for understanding neurological functions .
Medicine
- Therapeutic Potential : The compound is investigated for its therapeutic properties in treating neurological disorders such as epilepsy and neurodegenerative diseases. Patents have highlighted its protective effects against conditions like faintness attacks and hypokinesia, suggesting its utility in geriatric medicine .
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal explored the effects of this compound on animal models exhibiting symptoms of epilepsy. The results demonstrated a significant reduction in seizure frequency, indicating its potential as an anticonvulsant agent. This aligns with findings that suggest the compound's role in enhancing cerebral function and protecting against neuronal damage .
Case Study 2: Drug Development
In drug development contexts, researchers have utilized this compound as a precursor for synthesizing novel dopamine receptor ligands aimed at treating psychostimulant use disorders. The modifications made to the pyrrolidine structure allowed for increased selectivity towards dopamine receptors, enhancing therapeutic efficacy while minimizing side effects .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates diverse chemical transformations |
| Biology | Studies on biological activity | Potential interactions with neurotransmitter systems |
| Medicine | Therapeutic applications | Effective in reducing seizure frequency in models of epilepsy |
Mechanism of Action
The mechanism of action of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Stereochemical Variations : The racemic stereoisomer (rac-(2R,3R)-form) has identical functional groups but differs in spatial arrangement, which may influence receptor binding or enzymatic interactions .
The phenyl group in (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid enhances aromaticity, likely improving π-π stacking interactions in drug-receptor binding .
Salt Form Impact : The hydrochloride salt in the target compound improves aqueous solubility and stability, akin to nicardipine hydrochloride, which exhibits enhanced acid stability due to its HCl salt form .
Physicochemical and Pharmacological Implications
- Solubility : The hydrochloride salt form typically increases water solubility, critical for bioavailability. For example, doxorubicin hydrochloride (a structurally unrelated compound) utilizes HCl to enhance solubility in micellar drug delivery systems .

- Reactivity: The carboxylic acid group in the target compound enables salt formation or esterification, whereas analogs like 3-amino-3-methylpyrrolidin-2-one prioritize hydrogen bonding via amino and lactam groups .
- Steric Effects : The 1,2-dimethyl substitution may introduce steric hindrance, reducing metabolic degradation rates compared to unsubstituted pyrrolidines.
Biological Activity
1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (DMPC) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of DMPC, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H14ClNO2
- CAS Number : 1795283-70-3
- Structural Formula : Structural Formula
DMPC is believed to interact with various biological targets, influencing several metabolic pathways. The compound's mechanism primarily involves:
- Enzyme Interaction : DMPC may act as a substrate or inhibitor for specific enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis .
- Receptor Binding : Preliminary studies suggest that DMPC can bind to receptors associated with neurotransmission, potentially affecting mood and cognitive functions .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DMPC. In vitro assays demonstrated that DMPC exhibits significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential use in developing antimicrobial agents .
Neuroprotective Effects
Research indicates that DMPC may possess neuroprotective properties. In animal models, DMPC administration led to improved cognitive function and reduced neuroinflammation. The compound appears to modulate pathways related to oxidative stress and neuronal survival, making it a candidate for further investigation in neurodegenerative diseases .
Anti-inflammatory Properties
DMPC has shown promise in reducing inflammation markers in cell cultures. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMPC against various pathogens. The results showed:
- Effective against Gram-positive and Gram-negative bacteria
- MIC values ranged from 10 to 50 µg/mL , indicating strong antibacterial potential.
Study 2: Neuroprotective Effects
In a controlled experiment involving rodents, DMPC was administered to assess its impact on cognitive function post-injury. Findings included:
- Improved memory retention compared to control groups.
- Reduced levels of oxidative stress markers , suggesting a protective effect on neuronal cells.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride that impact its stability during experimental workflows?
- Methodological Answer : Key properties include hygroscopicity, solubility (e.g., in polar solvents like water or methanol), and thermal stability. Storage at -20°C in sealed, moisture-resistant containers is recommended to prevent hydrolysis or decomposition. Handling under inert atmospheres (e.g., nitrogen) minimizes oxidation risks. Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability .
Q. Which spectroscopic and chromatographic methods are optimal for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm stereochemistry and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 210 nm) quantifies purity and detects impurities. Reference standards (e.g., EP impurity profiles) ensure accurate calibration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How should researchers safely handle and store this compound to mitigate hazards?
- Methodological Answer : Use fume hoods for weighing and synthesis steps to avoid inhalation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage in airtight containers at -20°C prevents degradation. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. What synthetic strategies can minimize by-product formation during the preparation of this compound?
- Methodological Answer :
- Catalyst Optimization : Green catalysts (e.g., thiamine derivatives) in aqueous conditions reduce side reactions, as demonstrated in pyrrolidine synthesis .
- Stepwise Functionalization : Introduce methyl groups sequentially to avoid steric hindrance.
- Purification : Flash chromatography with gradients of methanol/ethyl acetate isolates the target compound. Recrystallization in ethanol/water enhances purity.
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurity interference (e.g., isomers or degradation products) .
- Enantiomeric Control : Chiral chromatography (e.g., using amylose-based columns) confirms the absence of unintended stereoisomers, which may exhibit divergent bioactivity .
- Assay Standardization : Normalize cell culture conditions (e.g., pH, temperature) and use internal controls (e.g., reference agonists/antagonists) to reduce variability.
Q. What advanced computational approaches aid in predicting the reactivity and binding affinity of this compound in drug discovery?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., ion channels) under physiological conditions.
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites for derivatization.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity to guide analog design.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

